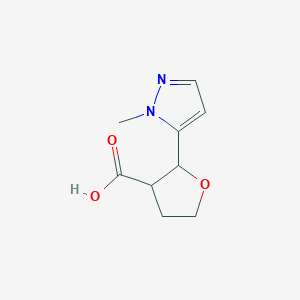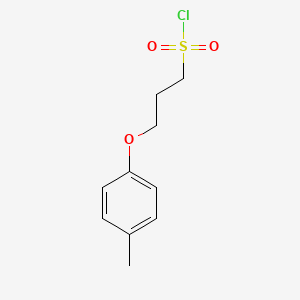
3-(4-Methylphenoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-methylphenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
The reaction proceeds through the formation of an intermediate sulfonate ester, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can be used as a reagent in oxidation-reduction reactions.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), acetonitrile
Catalysts: Lewis acids like aluminum chloride (AlCl3) for electrophilic aromatic substitution
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Applications De Recherche Scientifique
3-(4-Methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester linkages. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride: Contains a chloro group in addition to the methyl group on the aromatic ring.
Uniqueness
3-(4-Methylphenoxy)propane-1-sulfonyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the methyl group can also affect the compound’s steric and electronic properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C10H13ClO3S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
3-(4-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 |
Clé InChI |
SBPDGOXKNYPOLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


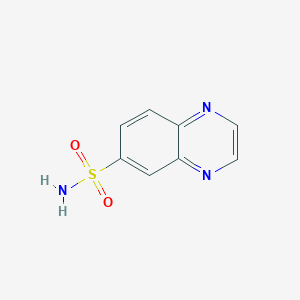
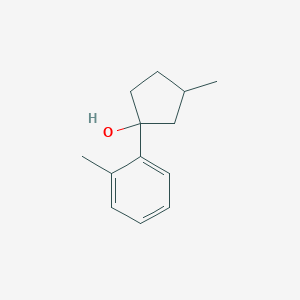

![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
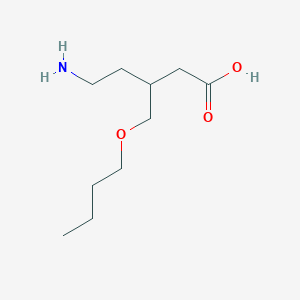
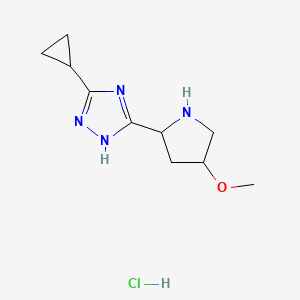
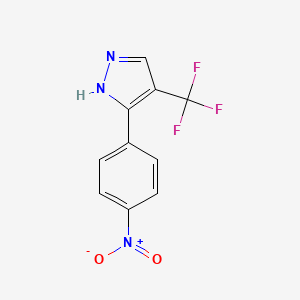




![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)

